penicillin v -

penicillin v

Catalog Number: EVT-1551988
CAS Number:
Molecular Formula: C16H18N2O5S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenoxyethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a penicillin.
Source

Penicillin V is produced naturally by the fungus Penicillium chrysogenum, which undergoes fermentation processes to synthesize this antibiotic. The biosynthesis of penicillin V involves several metabolic pathways that convert basic substrates into the active antibiotic form.

Classification

Penicillin V belongs to the class of beta-lactam antibiotics, characterized by their beta-lactam ring structure, which is crucial for their antibacterial activity. It is classified as a narrow-spectrum antibiotic, primarily targeting gram-positive bacteria, including strains of Staphylococcus and Streptococcus.

Synthesis Analysis

Methods and Technical Details

The synthesis of penicillin V can be achieved through both natural fermentation processes and synthetic chemical methods.

  1. Natural Fermentation:
    • Penicillium chrysogenum is cultivated in a controlled environment where it metabolizes substrates such as glucose and amino acids to produce penicillin V.
    • During fermentation, specific growth phases are observed: a rapid growth phase where amino acids are utilized, followed by a linear growth phase where penicillin production stabilizes, and finally a stationary phase where production decreases .
  2. Chemical Synthesis:
    • Synthetic routes often involve the creation of the beta-lactam core structure followed by functionalization to yield penicillin V.
    • For example, one method involves the conversion of 6-aminopenicillanic acid (6-APA) through acylation with phenoxyacetic acid .
Molecular Structure Analysis

Structure and Data

Penicillin V has a molecular formula of C16H17N2O5S and a molecular weight of approximately 342.38 g/mol. The structure features:

  • A beta-lactam ring that is essential for its antibacterial activity.
  • A phenoxy group that distinguishes it from other penicillins like penicillin G.

The three-dimensional structure reveals crucial interactions with bacterial enzymes, particularly transpeptidases, which are involved in cell wall synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Penicillin V undergoes several important chemical reactions:

  1. Hydrolysis: In aqueous environments, penicillin V can hydrolyze to form penicilloic acid, which results in loss of antibacterial activity.
  2. Acylation Reactions: The compound can react with various acylating agents to form derivatives that may exhibit enhanced properties or stability against bacterial resistance mechanisms .
Mechanism of Action

Process and Data

The mechanism of action of penicillin V involves:

  • Binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane.
  • Inhibition of transpeptidation, a critical step in bacterial cell wall synthesis.
  • This inhibition leads to cell lysis and death due to osmotic pressure imbalance.

Studies have shown that penicillin V effectively disrupts the synthesis of peptidoglycan layers in susceptible bacteria, leading to bactericidal effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Penicillin V typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Penicillin V is relatively stable under acidic conditions but can degrade in alkaline environments.
  • pH Sensitivity: Its effectiveness can be influenced by pH levels; it is most stable at neutral pH.

Relevant data indicate that penicillin V retains its activity when stored properly but may lose potency if exposed to heat or moisture .

Applications

Scientific Uses

Penicillin V is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Treatment of respiratory infections such as pneumonia and bronchitis.
  • Management of skin infections like cellulitis.
  • Prophylactic use in certain surgical procedures to prevent infection.

In addition to clinical uses, research continues into optimizing its production through biotechnological advancements aimed at enhancing yield and stability during storage .

Historical Development & Discovery of Penicillin V

Pre-Fleming Observations of Antimicrobial Moulds

Long before Alexander Fleming’s serendipitous discovery, diverse cultures documented the therapeutic potential of moulds. Ancient Egyptians (1550 BCE) applied mouldy bread poultices to infected wounds, empirically harnessing microbial antagonism [1]. In 1640, English botanist John Parkinson described mould-based treatments in his pharmacological texts, while Polish traditional medicine used bread-spider web mixtures (rich in fungal spores) for wound care [10].

The 19th century saw systematic scientific inquiries. In 1871, Sir John Scott Burdon-Sanderson noted that mould-contaminated culture fluid inhibited bacterial growth. Joseph Lister documented Penicillium glaucum’s ability to suppress Bacillus anthracis in urine samples but did not publish his findings [10]. By 1875, John Tyndall demonstrated Penicillium’s antibacterial effects to the Royal Society, coining the term “antibiosis” [10]. Critical breakthroughs came from Vincenzo Tiberio (1895), who described antibacterial substances from Penicillium isolates in Arzano well water, and Ernest Duchesne (1897), who cured typhoid-infected guinea pigs using P. glaucum [10]. These observations collectively set the stage for penicillin’s formal discovery.

Table: Key Pre-Fleming Observations of Mould Antimicrobial Activity

YearResearcher/CultureContribution
1550 BCEAncient EgyptiansUsed mouldy bread poultices on infected wounds
1640John ParkinsonDocumented mould-based treatments in pharmacopeia
1871John Scott Burdon-SandersonReported absence of bacterial growth in mould-contaminated cultures
1875John TyndallDemonstrated Penicillium’s antibacterial action experimentally
1895Vincenzo TiberioIsolated antibacterial compounds from Penicillium in well water

1897Ernest DuchesneCured typhoid in guinea pigs using P. glaucum

Alexander Fleming’s Discovery of Penicillin (1928) and Subsequent Limitations

In September 1928, Alexander Fleming returned to St. Mary’s Hospital (London) from vacation to find a contaminated Staphylococcus culture plate. A Penicillium notatum (later reidentified as P. rubens) mould colony had created a bacteria-free zone of inhibition, suggesting antimicrobial secretion [1] [8]. Fleming named this substance “penicillin” on March 7, 1929, to avoid repeatedly referencing “mould broth filtrate” [10]. His subsequent paper in the British Journal of Experimental Pathology (1929) demonstrated penicillin’s efficacy against Gram-positive pathogens like streptococci and diphtheria bacilli but noted inactivity against Gram-negative bacteria like Salmonella [2] [8].

Fleming’s work faced critical limitations:

  • Purification Challenges: Penicillin proved highly unstable, and Fleming’s team (Stuart Craddock, Frederick Ridley) managed only crude extracts [1].
  • Therapeutic Skepticism: Fleming mentioned therapeutic potential only briefly, focusing instead on penicillin’s utility for isolating penicillin-insensitive bacteria in lab cultures [1] [2].
  • Production Hurdles: Scaling production was impractical; Harold Raistrick’s 1932 purification attempts at the London School of Hygiene failed due to instability [1].Fleming distributed Penicillium strains globally but saw waning interest until sulfa drugs renewed chemotherapy research in the 1930s [2] [8].

Table: Limitations of Fleming’s Early Penicillin Work

ChallengeConsequence
Instability in crude extractsLimited purification and characterization
Low yield from surface cultureInadequate supply for clinical trials
Narrow therapeutic focusDelayed recognition of medical applications

Technical constraints in scalingFailed industrial partnerships pre-1940

Oxford Group Contributions: Florey, Chain, and Heatley’s Purification Efforts

The therapeutic potential of penicillin remained unrealized until Howard Florey, Ernst Chain, and Norman Heatley at Oxford University (1939–1941) systematized its production. Chain reviewed Fleming’s 1929 paper and proposed isolating penicillin, leveraging a preserved Penicillium strain from George Dreyer [2]. Heatley developed novel cultivation techniques using shallow ceramic vessels (“bedpan factory”), while Chain extracted penicillin into amyl acetate and back into water via countercurrent distribution [1] [8].

Critical milestones included:

  • Mouse Protection Studies (1939): Mice infected with Streptococcus survived when treated with penicillin, while controls died within 17 hours. Chain called the results “a miracle” [2] [8].
  • First Human Treatment (1941): Policeman Albert Alexander showed dramatic recovery from a Staphylococcus infection until supplies were exhausted, leading to his relapse and death [1] [2].
  • Fermentation Optimization: The Oxford team processed 500 liters/week of mould filtrate using customized culture vessels and “penicillin girls” for inoculation [1].

Wartime constraints forced Florey and Heatley to seek U.S. collaboration in 1941. At the USDA’s Peoria Laboratory, Andrew Moyer’s substitution of lactose with corn steep liquor boosted yields tenfold, and submerged fermentation using P. chrysogenum (from a cantaloupe) enabled industrial-scale production [1] [6].

Table: Key Milestones in Oxford Group’s Penicillin Development

YearMilestoneSignificance
1939Mouse protection experimentsProved in vivo efficacy against lethal infections
1940Penicillin purification via chromatographyEdward Abraham removed impurities using alumina columns
1941First human clinical trialsDemonstrated therapeutic potential despite limited supply

1941U.S. collaboration initiatedShifted large-scale production to U.S. pharmaceutical firms

Transition from Penicillin G to Semi-Synthetic Derivatives

Natural penicillin G (benzylpenicillin) faced two key limitations: acid instability (requiring injection) and susceptibility to β-lactamase enzymes [5] [6]. Penicillin V (phenoxymethylpenicillin) emerged as the first practical oral alternative due to its acid stability. Its development was rooted in biosynthesis manipulation:

  • Structural Basis: Penicillin V contains a phenoxymethyl side chain instead of penicillin G’s benzyl group, conferring resistance to gastric acid degradation [4] [7].
  • Biosynthetic Pathway: When phenoxyacetic acid or phenoxyethanol is added to Penicillium cultures, the mould incorporates it into 6-aminopenicillanic acid (6-APA), yielding penicillin V instead of G [6] [7].
  • Early Semi-Synthetic Efforts: 6-APA (isolated in 1958) became the precursor for engineered penicillins like ampicillin and methicillin, broadening the spectrum and stability [5] [6].

Penicillin V’s oral bioavailability (60% vs. <30% for G) made it ideal for outpatient infections, though it remained inferior to G against Gram-negative bacteria [4] [9].

Biochemie’s Serendipitous Discovery of Phenoxymethylpenicillin (1946–1951)

The deliberate production of penicillin V resulted from an accidental discovery at Biochemie GmbH in Kundl, Austria. In 1951, biologist Ernst Brandl added phenoxyethanol to Penicillium fermentation tanks as a disinfectant to curb bacterial contamination [7]. Unexpectedly:

  • The mould metabolized phenoxyethanol into phenoxyacetic acid, incorporating it into penicillin biosynthesis.
  • The resulting compound—phenoxymethylpenicillin—proved acid-stable and orally active [7].

This contrasted with Eli Lilly’s 1948 synthesis of penicillin V, which they did not clinically develop [7]. Biochemie capitalized on the discovery, code-naming it “Penicillin V” (V for Vertraulich, German for “confidential”) [7]. By 1953, it was marketed globally, augmenting penicillin supplies and reducing costs. The discovery underscored how empirical fermentation adjustments could yield clinically transformative derivatives.

Table: Natural and Semi-Synthetic Penicillin Derivatives

CompoundSide ChainKey PropertyOrigin
Penicillin G (Benzylpenicillin)C₆H₅CH₂−Injectable, acid-labileNatural (fermentation)
Penicillin V (Phenoxymethylpenicillin)C₆H₅OCH₂−Acid-stable, oral bioavailabilitySemi-synthetic (Biochemie, 1951)
AmpicillinNH₂C₆H₅CH−Broad-spectrum, acid-stableSemi-synthetic (6-APA derivative)

Methicillin2,6-(OCH₃)₂C₆H₃−β-lactamase-resistantSemi-synthetic (6-APA derivative)

Properties

Product Name

penicillin v

IUPAC Name

3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)

InChI Key

BPLBGHOLXOTWMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.